![molecular formula C15H13F3N4O2 B2394891 Pyrazin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034391-61-0](/img/structure/B2394891.png)
Pyrazin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound “Pyrazin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” belongs to a class of organic compounds known as 4-benzylpiperidines . It has been used in the design of privileged structures in medicinal chemistry . It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular structure of this compound is complex. At 100 K, the crystal system is triclinic, with space group parameters: a = 8.5780 (17), b = 10.467 (2), c = 14.872 (3) Å, α = 79.78 (3), β = 82.55 (3), γ = 81.94 (3)°, V = 1293.6 (5) Å 3, Z = 2, µ = 0.089 mm −1, D calc = 1.267 g cm −3, F (000) = 524 .Chemical Reactions Analysis
The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Scientific Research Applications
Anti-tubercular Agents
Pyrazinamide, a pyrazine derivative, is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis of Aromatic Ketones
Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .
Photophysical Behavior Study
The compound has been used in studies to unravel the intricate photophysical behavior of the system . The multiple emission properties originate from the co-presence of an extended polycyclic nitrogen-rich moiety and a fragment having partial conformational freedom .
Inhibitory Activity Study
Compounds with similar structures have shown significant inhibitory activity, which could suggest potential applications of “Pyrazin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” in this area .
Chemodivergent Synthesis
The compound could potentially be used in chemodivergent synthesis, a strategy that allows for the synthesis of diverse structures from common precursors .
Future Directions
The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity . The results indicate their potential for further development as anti-tubercular agents .
properties
IUPAC Name |
pyrazin-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)10-1-3-21-13(7-10)24-11-2-6-22(9-11)14(23)12-8-19-4-5-20-12/h1,3-5,7-8,11H,2,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRPLBXPDKWYLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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